Product packaging for desferrioxamine B(3-)(Cat. No.:)

desferrioxamine B(3-)

Cat. No.: B1201649
M. Wt: 557.7 g/mol
InChI Key: ZTZKLNOYBOAHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desferrioxamine B (DFOB) is a linear trihydroxamate siderophore originally isolated from Streptomyces pilosus . It is renowned in research for its high affinity and specificity for ferric iron (Fe(III)), forming a stable complex known as ferrioxamine with a binding constant (logβ) of approximately 31 . The compound also binds trivalent aluminum (Al(III)) with high affinity . Its primary research value lies in its potent chelating properties, with 100 mg of Desferrioxamine capable of binding approximately 8.5 mg of ferric iron and 4.1 mg of aluminum . This makes it an essential tool for studying iron overload pathologies, aluminum toxicity, and fundamental metal biology. Beyond its classic role in metal chelation, Desferrioxamine B exhibits direct radical scavenging activity, interacting with superoxide, peroxyl, and semiquinone radicals, which is independent of its iron-binding function . In environmental science, DFOB is investigated for its ability to mobilize metals like uranium (UVI) from solid phases, particularly under alkaline conditions, affecting its precipitation and dissolution . In chemical biology, DFOB serves as a versatile scaffold for developing new radiometal imaging agents and probes . This product, provided as the desferrioxamine B(3-) species, is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H45N6O8-3 B1201649 desferrioxamine B(3-)

Properties

IUPAC Name

N-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-(5-aminopentyl)-N'-oxidobutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h2-20,26H2,1H3,(H,27,33)(H,28,34)/q-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZKLNOYBOAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N6O8-3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Biotechnological Production of Desferrioxamine B

Microbial Origin and Producers of Desferrioxamine B

Desferrioxamine B is a natural product primarily synthesized by a specific group of bacteria known for their complex secondary metabolism.

Role of Streptomyces pilosus in Desferrioxamine B Production

Streptomyces pilosus is the archetypal and most well-documented producer of desferrioxamine B. researchgate.netoup.comresearchgate.net This soil-dwelling actinomycete has been the focus of extensive research to understand and optimize the production of this clinically vital siderophore. oup.comresearchgate.netscialert.net The biosynthesis of DFOB in S. pilosus is tightly regulated by iron availability; its production is induced under iron-deficient conditions to facilitate iron acquisition for the bacterium. scialert.netoup.com The organism's capacity to synthesize DFOB is directly linked to a specific set of genes and enzymes dedicated to this process. researchgate.netresearchgate.net

Identification of Other Actinomycetes and Diverse Microbial Sources

While Streptomyces pilosus is the most prominent, DFOB production is not exclusive to this species. Desferrioxamines, as a class of siderophores, are produced by numerous actinomycetes, including various other Streptomyces species, as well as members of the genera Nocardia and Micromonospora. scialert.netscialert.netnih.gov For instance, Streptomyces coelicolor is known to produce desferrioxamines B and E. nih.govasm.org Studies have shown that a high percentage of Streptomyces strains are capable of producing desferrioxamines, indicating a wide distribution of this biosynthetic capacity within the genus. researchgate.net The production of DFOB has also been reported in marine actinomycetes, such as Streptomyces albidoflavus isolated from marine brown algae. mdpi.com

Genetic and Enzymatic Architectures of Biosynthetic Pathways

The synthesis of desferrioxamine B is a multi-step process orchestrated by a specific gene cluster and a series of dedicated enzymes.

Characterization of the DesABCD Gene Cluster and Associated Enzymes

The core genetic blueprint for desferrioxamine B biosynthesis is the desABCD gene cluster. acs.orgnih.govresearchgate.net This cluster was first identified in Streptomyces pilosus and later characterized in other producing organisms like Streptomyces coelicolor. researchgate.net Deletion of genes within this cluster, such as desA or desD, has been shown to abolish desferrioxamine production, confirming their essential role in the pathway. researchgate.netnih.gov

The enzymes encoded by the desABCD cluster catalyze the initial and core steps of DFOB assembly:

GeneEnzymeFunction in Desferrioxamine B Biosynthesis
desALysine (B10760008) DecarboxylaseCatalyzes the decarboxylation of L-lysine to produce cadaverine (B124047). nih.govasm.orgresearchgate.net
desBCadaverine N-hydroxylaseA FAD-dependent monooxygenase that hydroxylates cadaverine to form N-hydroxycadaverine. nih.govasm.orgnih.gov
desCAcyl-CoA-dependent AcyltransferaseCatalyzes the acylation of N-hydroxycadaverine. It can utilize both acetyl-CoA and succinyl-CoA to produce N-hydroxy-N-acetylcadaverine (HAC) and N-hydroxy-N-succinylcadaverine (HSC), respectively. nih.govroyalsocietypublishing.org
desDNRPS-Independent Siderophore (NIS) SynthetaseCondenses two molecules of HSC and one molecule of HAC to form the linear trihydroxamate structure of desferrioxamine B. nih.govroyalsocietypublishing.org

In addition to the core desABCD cluster, other associated genes like desE and desF are involved in the transport and utilization of the iron-bound form of desferrioxamine (ferrioxamine). nih.govroyalsocietypublishing.orgresearchgate.net Recent research has also identified a novel operon, desJGH, in Streptomyces coelicolor that plays a significant role in DFOB biosynthesis by likely influencing the balance of its precursors. plos.org

Elucidation of Nonribosomal Peptide Synthetase-Independent (NIS) Assembly Mechanisms

The biosynthesis of desferrioxamine B is a prime example of a Nonribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) pathway. acs.orgnih.govrsc.org Unlike the well-studied NRPS pathways that assemble peptides on large, modular enzyme complexes, NIS pathways utilize a distinct set of enzymes. rsc.orgresearchgate.nettandfonline.com The key enzyme in this process is the NIS synthetase, exemplified by DesD. acs.orgnih.gov These synthetases catalyze the formation of amide bonds to construct the siderophore backbone without the use of a thiolation domain, a hallmark of NRPS systems. researchgate.nettandfonline.com The NIS pathway for siderophore biosynthesis is a widespread and important mechanism in bacteria for iron acquisition. rsc.orgresearchgate.net

Precursor Metabolite Incorporation and Sequential Biosynthetic Elucidation

The assembly of desferrioxamine B proceeds through a defined sequence of enzymatic reactions, starting from a primary amino acid.

The biosynthesis of DFOB begins with the amino acid L-lysine. nih.govasm.org The sequential steps are as follows:

Decarboxylation: The enzyme DesA, a lysine decarboxylase, removes the carboxyl group from L-lysine to form cadaverine (1,5-diaminopentane). oup.comnih.govasm.org

N-hydroxylation: DesB, a monooxygenase, then hydroxylates one of the amino groups of cadaverine to yield N-hydroxycadaverine. nih.govasm.orgnih.gov

Acylation: The acyltransferase DesC acts on N-hydroxycadaverine. For the synthesis of DFOB, two different acylation events occur. DesC uses succinyl-CoA to create two units of N-hydroxy-N-succinylcadaverine (HSC) and acetyl-CoA to create one unit of N-hydroxy-N-acetylcadaverine (HAC). nih.govroyalsocietypublishing.org DesC has been shown to be a remarkably substrate-tolerant enzyme. royalsocietypublishing.org

Condensation: Finally, the NIS synthetase DesD orchestrates the condensation of these precursors. It joins two molecules of HSC and one molecule of HAC to form the final linear desferrioxamine B molecule. nih.govroyalsocietypublishing.org

This pathway highlights the efficient use of precursor metabolites and a dedicated enzymatic cascade to produce a complex and vital secondary metabolite.

Role of L-lysine and Cadaverine Derivatives in Anabolic Pathways

The anabolic pathway for desferrioxamine B initiates with the fundamental amino acid precursor, L-lysine. nih.govbiorxiv.org This molecule serves as the primary feedstock, undergoing a series of enzymatic modifications to generate the core building blocks of the final siderophore structure. nih.gov

The key steps involving L-lysine and its derivatives are:

Decarboxylation of L-lysine: The first committed step in the pathway is the decarboxylation of L-lysine to produce 1,5-diaminopentane, commonly known as cadaverine. mdpi.combiorxiv.org This reaction is catalyzed by DesA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent lysine decarboxylase. nih.govnsf.gov Deletion of the desA gene has been shown to block desferrioxamine production, confirming that this enzyme is dedicated to committing L-lysine to the siderophore's biosynthesis. nih.govresearchgate.net

N-hydroxylation of Cadaverine: Following its formation, cadaverine undergoes N-hydroxylation. This step is carried out by DesB, a flavin-dependent monooxygenase, which converts cadaverine into N-hydroxycadaverine. nih.govroyalsocietypublishing.orgplos.org This hydroxylation is crucial as it forms the basis of the hydroxamate group, the functional moiety responsible for iron chelation.

Acylation of N-hydroxycadaverine: The subsequent modification is the N-acylation of N-hydroxycadaverine, a reaction catalyzed by the acyl-CoA-dependent acyltransferase, DesC. nih.govroyalsocietypublishing.org This enzyme exhibits notable substrate promiscuity, utilizing different acyl-CoA donors to produce various N-acylated intermediates. For the synthesis of desferrioxamine B, two specific intermediates are required:

N-hydroxy-N-acetylcadaverine (HAC): Formed when DesC transfers an acetyl group from acetyl-CoA. nih.govroyalsocietypublishing.org

N-hydroxy-N-succinylcadaverine (HSC): Formed when DesC transfers a succinyl group from succinyl-CoA. nih.govroyalsocietypublishing.org

The coordinated action of these enzymes efficiently converts the primary metabolite L-lysine into the specialized monomers required for the assembly of the final desferrioxamine B molecule.

Table 1: Key Enzymes in the Initial Stages of Desferrioxamine B Biosynthesis

Enzyme Gene Function Substrate(s) Product(s)
Lysine Decarboxylase desA Decarboxylation L-lysine Cadaverine
Cadaverine N-hydroxylase desB N-hydroxylation Cadaverine, NADPH, O₂ N-hydroxycadaverine

| Acyltransferase | desC | N-acylation | N-hydroxycadaverine, Acetyl-CoA / Succinyl-CoA | N-hydroxy-N-acetylcadaverine (HAC) / N-hydroxy-N-succinylcadaverine (HSC) |

Detailed Analysis of N-acylated Intermediate Condensation

The final assembly of desferrioxamine B from its N-acylated precursors is a remarkable example of iterative biosynthesis catalyzed by a single enzyme, DesD. tandfonline.com DesD is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase that catalyzes the ATP-dependent condensation of the HAC and HSC monomers. nih.govnih.gov

The linear structure of desferrioxamine B consists of one molecule of N-hydroxy-N-acetylcadaverine (HAC) and two molecules of N-hydroxy-N-succinylcadaverine (HSC), linked by amide bonds. nih.govmdpi.com The assembly process is believed to occur in a stepwise manner:

Activation: DesD activates the carboxyl group of an HSC monomer by adenylation, using ATP to form an HSC-acyl-adenylate intermediate and releasing pyrophosphate (PPi). nih.govmdpi.com

First Condensation: The activated HSC-adenylate then reacts with a second HSC molecule, forming a dipeptide-like dimer (di-HSC) and releasing AMP.

Second Condensation: The dimeric intermediate's terminal carboxyl group is adenylated by DesD in a second ATP-dependent step. This activated dimer then condenses with one molecule of HAC. acs.org This final condensation step results in the formation of the linear, tri-meric desferrioxamine B molecule. nih.govbiorxiv.org

It is noteworthy that if three units of HSC are condensed, the process can continue with a final macrolactamization step, also catalyzed by DesD, to form the cyclic siderophore desferrioxamine E. tandfonline.comroyalsocietypublishing.orgmdpi.com The production ratio of different desferrioxamine analogs, such as B and E, is likely influenced by the intracellular availability of the HAC and HSC precursors. tandfonline.com

Data sourced from multiple studies focusing on DesD activity, primarily with HSC as the substrate leading to desferrioxamine E (DFOE). The mechanism for desferrioxamine B follows a similar iterative condensation logic. nih.govmdpi.com

Strategies for Enhanced and Engineered Microbial Production of Desferrioxamine B

Given its significant applications, considerable research has focused on improving the production yield of desferrioxamine B from its native microbial producers, primarily Streptomyces species like S. pilosus. researchgate.net Strategies range from classical fermentation optimization to advanced metabolic engineering.

Optimization of Culture Conditions: The production of desferrioxamine B is closely linked to microbial growth, making the optimization of fermentation media a critical strategy. researchgate.net

Carbon and Nitrogen Sources: Studies have shown that substituting conventional media with cheaper, nutrient-rich alternatives like corn steep liquor can significantly boost production, in some cases more than threefold compared to soybean-based media. researchgate.net

Precursor Supplementation: Since L-lysine is the primary building block, supplementing the culture medium with it can directly enhance the production pool for desferrioxamine B. An optimized concentration of L-lysine (e.g., 10 g/L) has been shown to substantially increase final yields. researchgate.net

Mineral and Inhibitor Addition: The addition of specific metal ions such as Ca²⁺, Zn²⁺, and Mn²⁺ has been found to enhance production, possibly by inhibiting degradative proteases. nih.gov Conversely, excess iron in the medium represses the expression of the des gene cluster, thereby reducing siderophore output. nih.govnih.gov

Genetic and Metabolic Engineering: Modern biotechnological approaches aim to rationally engineer the producing strains for higher yields.

Precursor-Directed Biosynthesis (PDB): This strategy involves feeding the microbial culture with synthetic analogs of the natural precursors. The biosynthetic enzymes, particularly the promiscuous acyltransferase DesC and synthetase DesD, can incorporate these analogs to generate novel desferrioxamine derivatives with potentially improved properties. ebi.ac.uknih.gov

Pathway Engineering: Overexpression of the entire desABCD gene cluster or individual rate-limiting enzymes within the pathway can increase the metabolic flux towards desferrioxamine B. nih.gov The transcriptional control of the des genes is mediated by an iron-dependent regulator (DmdR1), which binds to an "iron box" in the promoter region; engineering this regulatory system is another potential avenue for enhancing production. nih.gov

Table 3: Summary of Strategies for Enhancing Desferrioxamine B Production

Strategy Method Producing Organism Key Finding / Outcome
Media Optimization Taguchi method to optimize glucose, lysine, and KH₂PO₄ levels. Streptomyces pilosus Production increased to 11.55 g/L. researchgate.net
Alternative Substrates Substitution of standard media with corn steep liquor. Streptomyces pilosus >3-fold increase in production compared to soybean media. researchgate.net
Mineral Supplementation Addition of metal ions (Ca²⁺, Zn²⁺, Mg²⁺, Mn²⁺). Streptomyces pilosus Enhanced production, likely due to protease inhibition. nih.gov
Precursor-Directed Biosynthesis Augmenting culture with non-native diamine or acyl-CoA precursors. Streptomyces pilosus Generation of novel desferrioxamine B analogs. nih.gov

| Genetic Regulation | Understanding the role of the DmdR1 iron box regulator. | Streptomyces coelicolor | Provides a target for genetic manipulation to bypass iron repression. nih.gov |

Coordination Chemistry and Metal Ion Interactions of Desferrioxamine B 3

Fundamental Principles of Hydroxamate Ligand Chelation by Desferrioxamine B(3-)

The remarkable affinity of desferrioxamine B (DFOB) for hard metal ions is rooted in its structure, which features three bidentate hydroxamic acid functional groups. nih.govmdpi.com These groups provide the six oxygen donor atoms necessary for forming stable, neutral octahedral complexes with trivalent cations like Fe(III). nih.govdeshbandhucollege.ac.in

Desferrioxamine B is a polyamine derivative that can exist in various protonation states depending on the pH of the solution. The molecule contains three hydroxamic acid moieties and a terminal primary amino group. The protonation of these groups significantly influences the ligand's anionic character and its availability for metal coordination.

The fully protonated form in acidic solution is [H₄L]⁺. researchgate.net The pKa values correspond to the deprotonation of the three hydroxamate groups and the terminal amino group. The amino group typically has a pKa value around 10.7-10.9, while the hydroxamic acid groups have pKa values in the range of 8.3 to 9.8. nih.govresearchgate.net

In the context of metal binding, competition occurs between protons and the metal ion for the hydroxamate groups. researchgate.net The fully deprotonated ligand, desferrioxamine B(3-), is the species that acts as the chelator. However, in physiological and most aqueous environments, the terminal amino group remains protonated and is generally not involved in the coordination with the metal ion. nih.govresearchgate.net The dominant complex species with iron(III) over a wide pH range (1-10) is [Fe(III)HL]⁺, where 'H' signifies the protonated terminal amine. nih.gov This leaves the three deprotonated hydroxamate groups to coordinate the metal ion.

Table 1: Protonation Constants (logK) of Desferrioxamine B

Protonation SteplogK ValueAttributed GroupReference
logK₁10.97Amino researchgate.net
logK₂9.56Hydroxamate researchgate.net
logK₃8.99Hydroxamate researchgate.net
logK₄8.34Hydroxamate researchgate.net

Desferrioxamine B acts as a hexadentate ligand, meaning it can attach to a central metal ion through six donor atoms simultaneously. uq.edu.augrafiati.com The three bidentate hydroxamate groups wrap around the metal ion, with the six oxygen atoms forming a stable, pseudo-octahedral coordination geometry. nih.govresearchgate.netuq.edu.au This arrangement is responsible for the high stability of the resulting metal complexes.

The coordination of the three bidentate ligands to an octahedral metal center results in chirality at the metal center. Ferrioxamine complexes, the iron(III) complexes of desferrioxamines, crystallize as a racemic mixture of Λ- and Δ-cis isomers. nih.gov This stereochemistry is an important aspect of their interaction with biological systems, where chiral recognition can play a significant role in transport and uptake. acs.org For instance, computational studies have explored the different structural configurations and their energies. osti.gov

Anionic Character and Protonation States in Metal Coordination

Iron(III) Complexation: Thermodynamics, Kinetics, and Mechanistic Insights

The interaction between desferrioxamine B and iron(III) is characterized by exceptionally high affinity and has been extensively studied from both thermodynamic and kinetic perspectives. core.ac.uk

The chelation of Fe(III) by DFOB is a stepwise process, forming intermediate complexes where the ligand is bonded through one, two, and finally three hydroxamate groups. core.ac.uk These can be represented as Fe(H₃DFB)³⁺, Fe(H₂DFB)²⁺, and Fe(HDFB)⁺, respectively, with the latter being the fully formed, hexadentate complex (also known as ferrioxamine B). core.ac.uk

Complex Specieslogβ ValueConditionsReference
[FeL]30.47I = 0.2 M (KCl), 25 °C nih.gov
[FeHL]⁺31.17I = 0.2 M (KCl), 25 °C nih.gov
[FeL]30.6- nih.gov

Note: L represents the fully deprotonated DFOB ligand, while HL represents the ligand with a protonated amino group.

The mechanism by which DFOB acquires iron from other complexes, such as ferric citrate, is crucial for its biological and environmental function. Ligand exchange reactions involving Fe(III)-siderophore complexes can proceed through two primary pathways frontiersin.org:

Disjunctive Pathway : This mechanism involves the initial dissociation of the original iron complex (e.g., ferric citrate), followed by the complexation of the now-free Fe(III) by DFOB. researchgate.net

Adjunctive Pathway : In this pathway, DFOB directly associates with the intact iron complex to form a ternary intermediate (e.g., DFOB-Fe(III)-citrate). researchgate.netnih.gov The subsequent dissociation of this ternary complex leads to the formation of ferrioxamine B. Studies have suggested that for the exchange with ferric citrate, adjunctive mechanisms are significant. nih.govresearchgate.net

The photochemical behavior of the Fe(III)-DFOB complex is distinct from many other Fe(III)-organic complexes. While complexes like ferrioxalate (B100866) are highly photoreactive, the Fe(III)-DFOB complex is generally considered to be photo-stable, and its presence can even inhibit the photoreduction of Fe(III). researchgate.netresearchgate.netplos.org However, research has shown that under certain conditions, such as in the presence of oxalate, the photodissociation of the Fe(III)-DFB complex to Fe(II) can be promoted. colby.edu

Determination of Stability Constants and Solution Equilibria

Chelation with Other Trivalent and Tetravalent Metal Ions

While renowned for its Fe(III) affinity, DFOB also forms stable complexes with a range of other hard Lewis acid cations, including other trivalent and tetravalent metal ions. nih.govmdpi.comnih.gov This property has led to its investigation for various applications beyond iron chelation.

DFOB forms highly stable complexes with other trivalent ions like aluminum(III), gallium(III), and cobalt(III). nih.govacs.org The stability of the Co(III) complex is notably even higher than that of the Fe(III) complex. nih.govnih.gov The interaction with tetravalent ions, particularly zirconium(IV), has also been a subject of intense study. rsc.orgrsc.org The Zr(IV)-DFO complex is central to the development of radiopharmaceuticals for positron emission tomography (PET) imaging. mdpi.comiaea.org It is believed that the Zr⁴⁺ ion is octa-coordinated, with six positions occupied by the DFOB hydroxamate oxygens and two by water molecules. mdpi.com

Table 3: Stability Constants (logβ) of Desferrioxamine B with Various Metal Ions

Metal IonComplex Specieslogβ ValueReference
Al(III)[AlL]24.5 nih.gov
Ga(III)[GaL]28.3 nih.gov
Co(III)[CoL]36.5 nih.gov
Zr(IV)[ZrL]⁺36.78 researchgate.net
Fe(III)[FeL]30.47 nih.gov

Note: L represents the fully deprotonated DFOB ligand.

Coordination Chemistry with Aluminum(III)

Desferrioxamine B (DFO-B) exhibits a strong affinity for aluminum(III), forming stable complexes. The association constant (log K) for the Al(III)-DFO-B complex has been reported to be 36.11. d-nb.info The coordination involves the three hydroxamate groups of the DFO-B ligand, which act as bidentate donors, wrapping around the Al(III) ion to form an octahedral complex. d-nb.info

Kinetic studies have been conducted on the formation and hydrolysis of the Al(III)-desferrioxamine B complex. These studies reveal that the loss of the first water molecule from the hydrated Al(III) ion is the rate-determining step in the complex formation, which is consistent with a dissociative (Eigen) mechanism. acs.org The reactivity of hydrolyzed Al(III) species is significantly higher, by a factor of approximately 10,000, than that of the unhydrolyzed metal ion. acs.org Isomerization and the solution structures of the aluminum(III) complexes with desferrioxamine B have also been investigated, providing further insight into their structural arrangements in aqueous environments. nih.gov

Complexation with Gallium(III)

Gallium(III), which shares chemical similarities with iron(III), forms a highly stable 1:1 complex with desferrioxamine B. nih.govimperial.ac.ukd-nb.info The complexation is driven by the interaction between Ga(III) and the hydroxamate groups of the DFO-B molecule. imperial.ac.ukcore.ac.uk Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), confirm that the complexation mechanism of Ga(III) with DFO-B is similar to that of Fe(III). nih.govimperial.ac.ukd-nb.info

The stability of the Ga(III)-DFO-B complex is notable, with a reported association constant (log K) of 38.96. d-nb.infoacs.org This high stability has led to research into the use of DFO-B for the selective recovery of gallium from industrial wastewaters. nih.govimperial.ac.ukd-nb.infocore.ac.ukfrontiersin.org The Ga-DFO-B complex remains stable over a wide pH range, from 2 to 9. d-nb.info

Interactions with Chromium(III) and Manganese(III)

Desferrioxamine B is capable of forming stable complexes with both chromium(III) and manganese(III).

Chromium(III): DFO-B can form a high-stability complex with Cr(III). core.ac.uk This interaction has been shown to facilitate the dissolution of hydroxy-Cr(III) precipitates. d-nb.info The hexadentate nature of DFO-B allows it to form a 1:1 octahedral complex with Cr(III), with a reported stability constant (log K) for the Cr(III)HDFOB+ species of 33.0. d-nb.info The presence of DFO-B can significantly increase the mobility and bioavailability of chromium in the environment. d-nb.info

Manganese(III): DFO-B readily forms a stable 1:1 complex with Mn(III), specifically the Mn(III)HDFOB+ species. bbk.ac.ukmdpi.com This complex can be formed through the air-oxidation of Mn(II) when chelated by DFO-B. bbk.ac.ukmdpi.com The interaction is strong enough to promote the dissolution of manganese minerals like manganite (γ-MnOOH). kisti.re.krresearchgate.netacs.org The Mn(III)HDFOB+ complex is stable in the pH range of 7.0 to 11.3. bbk.ac.ukmdpi.com Below pH 7.0, it decomposes via internal electron transfer, while above pH 11.3, it undergoes disproportionation. bbk.ac.ukmdpi.com

Chelation of Zirconium(IV) and Uranium(VI)

Zirconium(IV): Desferrioxamine B is a widely used chelator for Zirconium-89 in medical imaging, highlighting its strong binding affinity for Zr(IV). nih.govrsc.org While DFO-B is a hexadentate ligand, the large ionic radius of Zr(IV) suggests a preference for a higher coordination number, often leading to the inclusion of water molecules in the coordination sphere to achieve seven or eight-coordination. nih.gov Potentiometric studies have revealed that the Zr(IV)/DFO-B system is complex, with the formation of not only 1:1 complexes but also binuclear species with 2:2 and 2:3 metal-to-ligand stoichiometries depending on the conditions. A stability constant (log K) of 36.14 has been determined for the [ZrDFO]+ complex.

Uranium(VI): Desferrioxamine B can form complexes with the uranyl ion (UO₂²⁺), the common form of uranium(VI). nih.gov This chelation can inhibit the biomineralization of uranium by preventing its precipitation. nih.gov Studies have shown that DFO-B can quantitatively prevent U(VI) precipitation at sufficient concentrations. imperial.ac.ukd-nb.info The interaction involves the hydroxamate groups of DFO-B, which can form a complex with the U(VI) ion in solution. nih.gov However, the stability of the U(VI)-DFO complex is lower than that of the Fe(III)-DFO complex, leading to competitive binding in the presence of ferric ions. nih.gov

Comparative Analysis of Cobalt(III) Complex Stability

Desferrioxamine B forms highly stable complexes with cobalt(III). d-nb.info When compared to the corresponding iron(III) complex, the Co(III)-siderophore complexes exhibit stabilities that are several orders of magnitude higher. d-nb.info The oxidation of Co(II) to Co(III) can occur under basic conditions when complexed with DFO-B, leading to the formation of the more stable Co(III) species. d-nb.info The stability of cobalt complexes with hydroxamate siderophores like DFO-B is influenced by the molecular framework of the ligand. d-nb.info

Interactive Data Table: Stability Constants of Desferrioxamine B Complexes

Metal IonSpecieslog KReference
Aluminum(III)Al(III)-DFO-B36.11 d-nb.info
Gallium(III)Ga(III)-DFO-B38.96 d-nb.infoacs.org
Chromium(III)Cr(III)HDFOB+33.0 d-nb.info
Zirconium(IV)[ZrDFO]+36.14
Zinc(II)[Zn(DFOB)]--
Zinc(II)[Zn(HDFOB)]-
Zinc(II)[Zn(H2DFOB)]+-

Interactions with Divalent Metal Ions (e.g., Zinc(II))

Desferrioxamine B also forms complexes with divalent metal ions, although generally with lower stability compared to trivalent ions. frontiersin.org

Zinc(II): The complexation of Zn(II) with DFO-B has been studied, revealing the formation of several species depending on the pH. Potentiometric titrations have confirmed the existence of a hexadentate [Zn(DFOB)]⁻ species, another hexadentate [Zn(HDFOB)] species, and a tetradentate [Zn(H₂DFOB)]⁺ species. The stability of these complexes is influenced by factors such as pH and ionic strength. Studies on model dihydroxamic acids of DFO-B have shown that ligands with a connecting chain structure similar to DFO-B form the most stable mononuclear complexes with metal ions that prefer a regular octahedral geometry, such as Zn(II).

Influence of pH on Metal Complexation Equilibria and Speciation

The pH of the solution plays a critical role in the complexation equilibria and speciation of metal-desferrioxamine B complexes. The protonation state of the DFO-B ligand is pH-dependent, which in turn affects its availability and affinity for metal ions.

The formation of different complex species is highly sensitive to pH. For instance, with Zn(II), different protonated forms of the complex exist at varying pH levels. Similarly, studies with Pb(II) and Cd(II) have shown that the extent of complexation and the specific coordination environment are strongly pH-dependent. nih.gov For Pb(II), no significant complexation is observed at pH 3.0, but at pH 7.5-9.0, it forms a hexadentate complex with all three hydroxamate groups. nih.gov

The stability of the resulting metal complexes can also be pH-dependent. The Mn(III)HDFOB⁺ complex is stable within a specific pH range (7.0-11.3) but decomposes at more acidic or alkaline conditions. bbk.ac.ukmdpi.com Furthermore, pH can influence the structure of the ligand itself through modifications like N-acetylation, which can then alter its metal-binding properties. The formation of N-O-acetylated isomers of DFO-B is favored at pH values below 8.5, while the N-acetylated form is dominant at higher pH. This pH-triggered switch can modulate the availability of the free hydroxamic acid groups for metal chelation. acs.org

Structural and Electronic Characterization of Desferrioxamine B 3 and Its Metal Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic techniques provides invaluable insights into the intricate structural and electronic features of desferrioxamine B(3-) and its coordination compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution structure and conformational dynamics of desferrioxamine B and its metal complexes. Both ¹H and ¹³C NMR studies have been instrumental in elucidating the structural changes that occur upon metal chelation. researchgate.net The analysis of chemical shifts and coupling constants provides detailed information about the coordination environment and the number and spacing of the coordinating groups, which contribute to the high stability of the resulting complexes. researchgate.net

For instance, NMR studies of diamagnetic metal complexes, such as those with Al(III) and Ga(III), have revealed the presence of isomers in solution. researchgate.netacs.org The kinetics of the interconversion between these isomers can be investigated using variable-temperature NMR measurements. researchgate.net Furthermore, multidimensional NMR techniques have provided evidence for the association of desferrioxamine B with other molecules, such as humic substances, by identifying the specific protons involved in the interaction and determining the exchange rates. dss.go.th

TechniqueApplicationKey Findings
¹H and ¹³C NMRStructural changes upon metal chelationConfirms the role of hydroxamic acid groups in coordination and the stability of the resulting octahedral chelate. researchgate.net
Variable-Temperature NMRIsomerization kineticsStudies the rate of interconversion between different isomeric forms of metal complexes in solution. researchgate.net
Multidimensional NMRIntermolecular interactionsElucidates the association of desferrioxamine B with other molecules like humic substances. dss.go.th

Infrared (IR) and Raman spectroscopy are pivotal in characterizing the vibrational modes of desferrioxamine B and its metal complexes, offering direct insights into the ligand-metal bonding. Upon complexation with a metal ion like Fe(III), significant changes are observed in the vibrational spectra. researchgate.netacs.org

A key observation is the shift in the C=O stretching vibration of the hydroxamate groups. acs.orgresearchgate.net In the free ligand, this band is prominent. However, upon chelation, its intensity and position change, indicating the involvement of the carbonyl oxygen in metal coordination. Concurrently, new bands may appear, which are attributed to the formation of C=N and C-O bonds, suggesting a resonance process within the O=C-N group that leads to the homogenization of the electronic charge around the metal center. researchgate.net

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed to study the interaction of desferrioxamine B with mineral surfaces, revealing that the siderophore can covalently bond to surfaces through inner-sphere coordination involving its hydroxamic acid groups. temple.edu

Spectroscopic TechniqueVibrational ModeObservation upon Metal ComplexationImplication
Infrared (IR) & RamanC=O stretchShift in frequency and change in intensity. acs.orgInvolvement of carbonyl oxygen in coordination.
Infrared (IR) & RamanN-OH stretchAppearance of a band around 1051 cm⁻¹. acs.orgConfirms the presence of the hydroxamic acid group.
Infrared (IR) & RamanNew bandsAppearance of bands around 1577 cm⁻¹ and 1043 cm⁻¹. researchgate.netResonance stabilization and formation of C=N and C-O bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring the formation of desferrioxamine B metal complexes and studying their electronic properties. The complexation of desferrioxamine B with metal ions, particularly transition metals like Fe(III), results in the appearance of characteristic absorption bands in the visible region of the spectrum.

For the Fe(III)-desferrioxamine B complex, known as ferrioxamine B, a prominent absorption band centered around 425 nm is observed. nih.govpsu.edu This band is attributed to a ligand-to-metal charge transfer (LMCT) transition, which is responsible for the characteristic orange-red color of the complex. psu.edu The intensity of this absorption is directly proportional to the concentration of the complex, making UV-Vis spectroscopy a valuable tool for quantitative analysis and for studying the kinetics and thermodynamics of complex formation. colby.edu

The electronic spectra of these complexes can also provide information about the geometry of the coordination sphere. For instance, the presence of certain d-d transitions can suggest an octahedral environment for the metal ion. researchgate.net

Metal ComplexKey Absorption Band(s)Transition TypeSignificance
Fe(III)-desferrioxamine B~425 nmLigand-to-Metal Charge Transfer (LMCT) psu.eduConfirms complex formation and allows for quantification. colby.edu
Fe(III)-desferrioxamine B~330 nmMetal-to-Ligand Charge Transfer (MLCT) researchgate.netProvides insights into the electronic structure.
Ti(IV)-desferrioxamine BpH-dependent-Indicates the formation of different complex species at varying pH. temple.edu

Mass spectrometry (MS) and its tandem version (MS/MS) are indispensable for the precise identification and structural characterization of desferrioxamine B and its metal complexes. Electrospray ionization (ESI-MS) is a commonly used technique that allows for the gentle ionization of these molecules, preserving the integrity of the metal-ligand complexes.

ESI-MS can be used to determine the stoichiometry of the complexes formed in solution. nih.gov For example, studies have shown the formation of 1:1 complexes between desferrioxamine B and various metal ions. nih.gov The high mass accuracy of modern mass spectrometers allows for the unambiguous identification of the molecular formula of the detected species. mdpi.com

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID). By fragmenting the parent ion, a characteristic fragmentation pattern is obtained, which can be used to elucidate the structure of the complex and the binding sites of the metal ion. scilit.comcapes.gov.br This technique is particularly useful for distinguishing between different isomers and for identifying modifications to the desferrioxamine B molecule. acs.org

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local coordination environment of the metal ion in desferrioxamine B complexes. XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES spectra are sensitive to the oxidation state and coordination geometry of the absorbing atom. ornl.gov For instance, the energy of the absorption edge can indicate the oxidation state of the metal, while the pre-edge features can provide information about the symmetry of the coordination sphere. princeton.eduresearchgate.net

EXAFS, on the other hand, provides quantitative information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. princeton.edunih.gov EXAFS analysis of Fe(III)-desferrioxamine B complexes has confirmed the hexadentate coordination of the iron ion by the three hydroxamate groups, with specific Fe-O bond distances. princeton.eduudel.edu This technique is particularly valuable for studying complexes in non-crystalline states, such as in aqueous solutions. acs.org

TechniqueInformation ObtainedExample Application for Desferrioxamine B Complexes
XANESOxidation state and coordination geometry of the metal ion. ornl.govDetermining the ferric state of iron in Fe(III)-desferrioxamine B. princeton.edu
EXAFSBond distances, coordination numbers, and types of neighboring atoms. princeton.eduConfirming the six-coordinate environment of Fe(III) with oxygen atoms from the hydroxamate groups. udel.edu

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies and providing a deeper understanding of the structural and electronic properties of desferrioxamine B and its metal complexes. princeton.eduudel.edu

DFT calculations can be used to predict the optimized geometries of these complexes, which can then be compared with experimental data from techniques like EXAFS. nih.govudel.edu These calculations have been successful in reproducing trends in metal binding constants and structural parameters. nih.gov Furthermore, DFT can be used to calculate vibrational frequencies, which aids in the interpretation of experimental IR and Raman spectra and the identification of key marker bands. researchgate.netnih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these complexes in solution, taking into account the effects of solvent and temperature. nih.gov These simulations can provide insights into the conformational flexibility of the ligand and the stability of the metal complexes over time. nih.gov For instance, MD simulations have been used to investigate the coordination of Zr(IV) by desferrioxamine B in aqueous solution, revealing the potential for water molecules to participate in the coordination sphere. nih.gov

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Geometry optimization, vibrational frequency calculation, electronic structure analysis. nih.govudel.eduPredicts stable structures, validates experimental spectra, and explains trends in metal binding affinity. nih.gov
Molecular Dynamics (MD)Simulation of dynamic behavior in solution. nih.govReveals conformational changes, solvent effects, and the stability of complexes over time. nih.gov

Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and energetics of complex molecular systems, including the metal complexes of the siderophore desferrioxamine B (DFOB). wikipedia.orgresearchgate.net DFT calculations allow for the prediction of geometric structures, vibrational frequencies, and thermodynamic stabilities of these complexes, providing insights that are complementary to experimental data. researchgate.netuzh.chudel.edu

Studies employing DFT, often using hybrid functionals like B3LYP, have successfully predicted the molecular structures of various metal-DFOB complexes. udel.edudtic.mil For the Fe(III)-DFOB complex, DFT calculations predict a distorted octahedral geometry where the Fe(III) ion is coordinated by six oxygen atoms from the three hydroxamate groups of the ligand. dtic.milnih.gov These theoretical predictions for bond lengths and angles show good agreement with experimental data obtained from single-crystal X-ray diffraction and EXAFS (Extended X-ray Absorption Fine Structure) measurements. dtic.mil For instance, gas-phase MO/DFT predictions for the Fe(III)-DFO-B complex calculated with the 6-311G(d) basis set show average Fe-O(C) and Fe-O(N) bond lengths of 2.08 Å and 2.00 Å, respectively, which compare well with experimental values. dtic.mil

DFT calculations are also instrumental in determining the energetics and thermodynamic stability of DFOB metal complexes. uzh.ch The theory can be used to compute reaction energetics for metal ion complexation, which can then be correlated with experimental stability constants (log β). uzh.ch Such models have been used to estimate the formation constants for a wide range of metal ions with DFOB. uzh.ch These calculations confirm the exceptionally high affinity of DFOB for hard acid cations like Fe(III), Ga(III), Al(III), and Zr(IV). researchgate.netmdpi.com For example, the calculated stability constant (logK) for the [ZrDFO]⁺ complex is 36.14, which is significantly greater than that of the corresponding Fe(III) complex. mdpi.com The high stability of these complexes is a critical factor in their biological and therapeutic functions. researchgate.net Computational studies on Zr(IV) complexes with DFOB have also explored the relative energies of different geometric isomers, suggesting that complexation in a solution phase likely produces a range of structures. uzh.ch

The table below presents a comparison of experimental and DFT-calculated thermodynamic stabilities for various metal-DFOB complexes.

Metal IonExperimental log βCalculated Free Energy (ΔGaq) (kJ mol⁻¹)DFT-Estimated log βReference
Fe(III)30.6-479.930.7 uzh.ch
Al(III)22.5-356.922.0 uzh.ch
Ga(III)28.3-443.528.3 uzh.ch
In(III)24.8-396.625.1 uzh.ch
Y(III)19.3-343.920.9 uzh.ch
Sc(III)26.6-460.229.3 uzh.ch

Table 1: Comparison of experimental and DFT-calculated stability constants (log β) and aqueous free energy of formation (ΔGaq) for selected metal-desferrioxamine B complexes. Calculated values were used to create a linear model to estimate log β values. uzh.ch

Furthermore, DFT has been used to study complexes with other metals like Ti(IV), revealing a hexadentate coordination modality and high stability. researchgate.net Time-dependent DFT (TD-DFT) can also predict electronic absorption spectra, which helps in characterizing the electronic transitions within the complexes, such as the metal-to-ligand charge transfer bands observed in the Fe(III) complex. researchgate.netrsc.org

Natural Bond Orbital (NBO) Analysis for Metal-Ligand Covalency

Natural Bond Orbital (NBO) analysis is a computational technique used to study the charge distribution and bonding interactions within a molecule, providing a quantitative description that aligns with the classic Lewis structure concept of localized bonds and lone pairs. uni-muenchen.de When applied to the metal complexes of desferrioxamine B, NBO analysis offers profound insights into the nature of the metal-ligand bonds, particularly their covalent character. researchgate.netudel.edu This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals, which reveals delocalization effects corresponding to charge transfer and covalency. uba.ar

A key application of NBO analysis in the study of DFOB complexes has been to elucidate the siderophore's remarkable selectivity for Fe(III) over other metal ions like Fe(II) and Al(III). researchgate.netudel.edudtic.mil The results indicate that the high affinity for Fe(III) is not solely determined by factors like optimal metal-ligand bond lengths but is also significantly influenced by the degree of covalent bonding between the metal center and the coordinating oxygen atoms of the hydroxamate groups. researchgate.netudel.edu

NBO calculations performed on Fe(III)-DFOB, Fe(II)-DFOB, and Al(III)-DFOB complexes have quantified the differences in their electronic structures. dtic.mil The analysis provides data on natural population analysis (NPA) charges on the metal centers and the occupancies of the metal-oxygen bond orbitals. dtic.miluni-muenchen.de For the Fe(III)-DFOB complex, there is a significant degree of Fe-O covalent bonding, which contributes to its high stability. researchgate.net When comparing the Fe(III) complex with the Al(III) complex, although Al(III) is also a hard acid, the NBO analysis reveals differences in the metal-ligand bond covalency that contribute to the higher stability of the iron complex. researchgate.netdtic.mil Replacing Fe(III) with Fe(II) leads to a lengthening of the Fe-O bonds and a decrease in covalency, consistent with the lower stability of the Fe(II)-DFOB complex. dtic.mil

The table below summarizes key findings from an NBO analysis comparing the Fe(III), Fe(II), and Al(III) complexes of desferrioxamine B.

ParameterFe(III)-DFOBFe(II)-DFOBAl(III)-DFOBReference
Metal Charge (NPA) +1.61+1.28+2.28 dtic.mil
Average O Charge (NPA) -0.83-0.85-0.96 dtic.mil
Average M-O Bond Length (Å) 2.032.151.90 dtic.mil
Second-Order Perturbation Energy E(2) for O(lp) -> M(antibond) (kcal/mol) *HighModerateLow researchgate.netdtic.mil

*Table 2: Selected data from Natural Bond Orbital (NBO) analysis and geometry calculations for metal (M) complexes of desferrioxamine B. NPA refers to Natural Population Analysis charges. E(2) energies represent the donor-acceptor interaction strength, which is indicative of covalency; specific values vary between different donor-acceptor pairs, but the trend shows stronger interaction for Fe(III). researchgate.netdtic.mil

Advanced Analytical Methodologies for Desferrioxamine B and Its Derivatives

Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for the separation, quantification, and identification of Desferrioxamine B and its related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand out as the most powerful techniques in this domain.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust and widely adopted method for determining the purity and concentration of Desferrioxamine B in pharmaceutical formulations and biological samples. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, typically utilizing a C18 stationary phase.

A variety of HPLC methods have been developed to quantify Desferrioxamine B and its primary iron-bound form, ferrioxamine. One approach involves post-column derivatization, where the eluting compounds react with a reagent to enhance detection. For instance, a method has been described that uses a post-column reaction with a colorless fluoro-complexed iron solution. This reaction converts any iron-free Desferrioxamine B species into the colored ferrioxamine complex, allowing for quantification at a visible wavelength of 430 nm, thereby avoiding interference from UV-absorbing compounds that may co-elute. mdpi.com This method demonstrates a non-linear, quadratic calibration curve due to the second-order reaction kinetics between Desferrioxamine B and iron(III). mdpi.com

Direct HPLC analysis without derivatization is also prevalent. A method for determining the desferrioxamine-chelatable iron fraction in blood serum involves the formation of ferrioxamine prior to injection, followed by RP-HPLC with UV detection. psu.edu The separation can be achieved using a C18 column with a gradient elution of acetonitrile (B52724) in a Tris-HCl buffer. psu.edu Such methods are validated for linearity, precision, and accuracy to ensure reliable quantification. psu.edudntb.gov.ua For instance, a validated method showed linearity over a concentration range of 8 - 96 µg/mL for the DFX-Fe2+ complex. dntb.gov.ua

The purity of Desferrioxamine B mesylate can be assessed by HPLC, with methods capable of separating the main compound from its impurities and degradation products. grafiati.com For example, the automated production of [68Ga]Ga-Desferrioxamine B utilized RP-HPLC for quality control, demonstrating excellent separation of the gallium complex from the free Desferrioxamine B ligand. mdpi.commdpi.com

Table 1: Example of HPLC Parameters for Desferrioxamine B Analysis

Parameter Condition Reference
Column Cadenza CD-C18 (150 x 4.6 mm, 3.0 µm) psu.edu
Mobile Phase A: 10 mM Tris-HCl, pH 5.5; B: Acetonitrile (ACN) psu.edu
Elution Step-form gradient psu.edu
Flow Rate 1.2 mL/min psu.edu
Detection UV psu.edu
Linear Range 2.5-500 µM psu.edu
Limit of Detection (LOD) 0.42 µM psu.edu

| Limit of Quantification (LOQ) | 1.29 µM | psu.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an unparalleled tool for the identification and structural characterization of Desferrioxamine B and its derivatives. This technique is particularly valuable for identifying metabolites and new, related compounds in complex matrices.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) coupled with HPLC has been used to identify a new iron-free metabolite of Desferrioxamine B, identified as an N-hydroxylated form. mdpi.com More recently, electrospray ionization (ESI) has become the standard interface for LC-MS analysis of these compounds.

LC-MS is instrumental in the study of siderophores produced by microorganisms. For example, LC-MS analysis was used to confirm the generation of N-hydroxycadaverine, a precursor in the biosynthesis of Desferrioxamine B, in enzymatic assays. duke.edu In studies of Streptomyces ambofaciens, HPLC-MS analysis led to the discovery of four new series of siderophores, including unprecedented tetra- and penta-hydroxamate acyl-desferrioxamine derivatives. plos.orgnerc.ac.uk High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) are crucial in these studies for elucidating the structures of the novel compounds. plos.orgnerc.ac.ukuq.edu.auresearchgate.net The fragmentation patterns observed in MS/MS spectra provide key structural information, allowing for the identification of the core Desferrioxamine structure and the nature of any modifications. nerc.ac.ukresearchgate.net

A novel analytical strategy combining XAD-based extraction with LC/MS-based Feature-Based Molecular Networking (FBMN) and Ion Mobility Spectrometry (IMS) has been developed for the comprehensive characterization of holo-hydroxamate siderophores. researchgate.net This powerful approach enabled the identification of known Desferrioxamine derivatives and 17 new putative acyl-desferrioxamine-like structures from the pathogenic bacterium Tenacibaculum maritimum. researchgate.net

Electrochemical Sensing Platforms for Metal Ion Detection

Electrochemical methods offer a sensitive and often low-cost alternative for the analysis of Desferrioxamine B, primarily through its interaction with metal ions. These techniques are particularly suited for the development of sensors for in-field and real-time monitoring.

Voltammetric Techniques (Differential Pulse Polarography, Cyclic Voltammetry)

Voltammetric techniques measure the current response of an electroactive species to a changing applied potential. Cyclic Voltammetry (CV) and Differential Pulse Polarography (DPP) have been employed to study the redox behavior of Desferrioxamine B and its metal complexes.

CV studies of the ferrioxamine B complex, [Fe(III)(DFO)]+, have revealed a reversible Fe(III)/Fe(II) redox couple at approximately -475 mV versus the normal hydrogen electrode (NHE) at pH 7.5. uq.edu.au This low redox potential indicates a strong stabilization of the ferric state by Desferrioxamine B. The reversibility of this couple can be lost at lower pH values, suggesting protonation of the Fe(II) complex. uq.edu.au CV has also been used to determine the redox potential of the Pu(IV)H2(DFO-B)2^2+^ complex at -0.509 V, providing insights into the stability of plutonium-siderophore complexes. nih.gov

Differential Pulse Polarography (DPP) has been developed as a sensitive method for the quantification of Desferrioxamine B. One study reported a DPP procedure for determining Desferrioxamine B in pharmaceutical dosage forms. researchgate.net The method was based on the polarographic response of the drug at a dropping mercury electrode (DME), with an optimal peak response observed at -1.63 V in a Britton-Robinson buffer at pH 2. researchgate.net The method demonstrated a linear concentration range of 0.01-0.05 µg/mL with a low limit of detection (LOD) of 0.0024 µg/mL. researchgate.net Another DPP method involved the pre-formation of the iron complex, which exhibited a peak at -0.385 V in an acetate (B1210297) buffer at pH 4. researchgate.net

Design and Performance of Desferrioxamine B-Functionalized Electrodes

The immobilization of Desferrioxamine B onto an electrode surface creates a selective sensor for metal ions, particularly Fe(III). The terminal amino group of the Desferrioxamine B molecule, which is not involved in metal chelation, provides a convenient anchor point for surface functionalization. mdpi.com

Several strategies have been employed to create Desferrioxamine B-functionalized electrodes. One of the pioneering studies involved the incorporation of Desferrioxamine B into a Nafion film coated on a glassy carbon electrode through an ion-exchange mechanism. mdpi.com This sensor, when used with differential pulse voltammetry and a preconcentration step, achieved an LOD of approximately 0.5 µM for Fe(III). mdpi.com

Another approach involves the covalent immobilization of Desferrioxamine B. A self-assembled monolayer (SAM) of 3-mercaptopropionic acid (MPA) can be formed on a gold electrode surface. The carboxylic acid groups of the MPA are then activated to form an amide bond with the terminal amine of Desferrioxamine B. mdpi.commdpi.com This creates a stable and selective sensor for Fe(III). The performance of such sensors can be evaluated using techniques like electrochemical impedance spectroscopy (EIS), CV, and square wave voltammetry (SWV), with some configurations reporting very low LODs in the nanomolar range. mdpi.com

Desferrioxamine B has also been immobilized on screen-printed graphite (B72142) electrodes using benzophenone (B1666685) as an immobilizing agent for the determination of Fe(III) in wine by CV, achieving an LOD of 16 µM. mdpi.com

Table 2: Performance of Desferrioxamine B-Functionalized Electrochemical Sensors for Fe(III) Detection

Electrode Type Immobilization Method Voltammetric Technique Limit of Detection (LOD) Reference
Nafion-coated glassy carbon Ion-exchange Differential Pulse Voltammetry (DPV) ~ 0.5 µM mdpi.com
Gold disk electrode Self-Assembled Monolayer (SAM) EIS, CV, SWV ~ 0.02 nM mdpi.com

Optical and Spectrophotometric Quantification Strategies

Optical and spectrophotometric methods are widely used for the quantification of Desferrioxamine B, often leveraging the formation of its intensely colored complex with ferric iron. These methods are generally simple, cost-effective, and can be adapted for high-throughput screening.

The most straightforward spectrophotometric method is based on the direct measurement of the absorbance of the ferrioxamine complex. Desferrioxamine B forms a highly stable 1:1 complex with Fe(III) that exhibits a characteristic orange-red color with an absorption maximum around 425-430 nm. psu.edumdpi.com This property is exploited for the quantification of total iron, as Desferrioxamine B can react with both Fe(II) and Fe(III) in the presence of air to form the stable Fe(III) complex. mdpi.com The method is robust over a wide pH range (typically 3.5 to 8). mdpi.com A recent study developed a high-throughput optical sensor for the speciation of Fe(III) and Fe(II) using Desferal in 96-well plates, with detection achieved using an overhead book scanner. mdpi.com This method reported an LOD of 4 µM. mdpi.com

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores. acs.org This assay is based on a competition reaction where the siderophore removes iron from a ferric-CAS dye complex, causing a color change that can be measured spectrophotometrically at around 630 nm. acs.org The amount of siderophore is estimated by comparing the absorbance change to a standard curve. acs.org

Desferrioxamine B has also been employed as a masking agent in the spectrophotometric determination of other metals. For instance, in the determination of manganese using 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), Desferrioxamine B is used to mask interference from Fe(III). nerc.ac.uk

Table 3: Spectrophotometric Methods for Desferrioxamine B and its Complexes

Method Principle Wavelength (nm) Application Reference
Direct Spectrophotometry Formation of the Fe(III)-DFO complex 425-430 Quantification of DFO or total iron psu.edumdpi.com
Chrome Azurol S (CAS) Assay Competitive iron removal from CAS-Fe complex ~630 General siderophore quantification acs.org

Specialized Sample Preparation and Preconcentration Methods

Effective sample preparation is paramount for the successful analysis of siderophores like Desferrioxamine B, which are often present in low concentrations within complex mixtures such as bacterial fermentation broths. rsc.orgnih.gov Specialized methods are designed to isolate and enrich these target analytes, thereby enhancing detection sensitivity and analytical accuracy.

Immobilized Metal Ion Affinity Chromatography (IMAC) is a powerful separation technique that leverages the fundamental principles of coordination chemistry to isolate metal-chelating compounds. ecbs2021.eusci-hub.st This method, originally developed for purifying proteins, has been successfully adapted for the selective capture of hydroxamate-containing siderophores, including Desferrioxamine B. ecbs2021.eunih.gov The core of the technique involves a solid support resin to which a chelating ligand is covalently attached. This ligand immobilizes a metal ion [e.g., Nickel(II), Copper(II), Iron(III), Ytterbium(III)], leaving coordination sites available to reversibly bind the target analyte from a sample solution. ecbs2021.eusci-hub.stresearchgate.net

The choice of metal ion is crucial as it dictates the selectivity and binding affinity for the target compound. ecbs2021.euresearchgate.net Research has demonstrated the utility of various metal ions for DFOB isolation:

Nickel(II)-IMAC: This is a commonly used format for capturing hydroxamate siderophores. Studies show that a 1 mL Ni(II)-charged IMAC column can capture approximately 3000 nmol of DFOB at an optimal pH of 8.9, achieving a recovery of about 65% directly from untreated Streptomyces pilosus culture supernatants. nih.gov

Ytterbium(III)-IMAC: In a multi-dimensional IMAC (MD-IMAC) setup, an Yb(III)-charged column was used in series with a Cu(II) column to simultaneously resolve DFOB and the anticancer agent bleomycin (B88199) from a Streptomyces verticillus fermentation mixture. researchgate.netrsc.org This configuration resulted in the high-yielding isolation of DFOB (~90%) on the Yb(III) resin. researchgate.netrsc.org The binding capacity of this optimized Yb(III)-IMAC format for DFOB was found to be a significant 8 µmol per mL of resin. researchgate.netrsc.org

Iron(III)-IMAC: Given the high affinity of siderophores for iron, Fe(III)-charged IMAC columns are also employed for their extraction and purification. nih.govnih.gov

The IMAC method not only purifies DFOB but can also simultaneously isolate other Fe(III)-responsive metabolites, making it a valuable tool for discovering novel compounds from bacterial cultures. nih.gov

IMAC ConfigurationTarget Analyte(s)Source MatrixBinding CapacityRecovery RateReference
Ni(II)-IMACDesferrioxamine BStreptomyces pilosus Culture~3 µmol/mL~65% nih.gov
MD-IMAC: Yb(III) columnDesferrioxamine BStreptomyces verticillus Culture≥8 µmol/mL~90% researchgate.netrsc.org
MD-IMAC: Cu(II) columnBleomycinStreptomyces verticillus CultureNot ReportedNot Reported researchgate.netrsc.org

A significant advancement in siderophore purification is the use of metal oxide affinity chromatography, specifically Titanium Dioxide Nanoparticle Solid-Phase Extraction (TiO2 NP SPE). rsc.orgrsc.org This technique has emerged as a superior alternative to IMAC and traditional reversed-phase chromatography for the selective enrichment of Desferrioxamine B. rsc.orgnih.gov The method capitalizes on the strong affinity between the hydroxamate functional groups of DFOB, which have high electron density, and the titanium dioxide surface. rsc.org

TiO2 NP SPE demonstrates several advantages over IMAC. It is highly robust against changes in sample pH and is not affected by the presence of strong chelating agents like EDTA, which can strip metal ions from IMAC columns and reduce their efficacy. rsc.orgresearchgate.net Research has highlighted the exceptional performance of this method for DFOB analysis. rsc.orgnih.govawi.de

Key findings from studies on TiO2 NP SPE include:

High Binding Capacity: The technique exhibits a remarkable binding capacity for DFOB, measured at 15.7 ± 0.2 µmol per milligram of TiO2 nanoparticles. rsc.orgnih.gov

High Selectivity and Recovery: When DFOB was spiked into a complex bacterial culture supernatant, TiO2 NP SPE achieved a recovery of 77.6 ± 6.2%. rsc.orgnih.govrsc.org This is a stark contrast to conventional C18-SPE, which recovered less than 0.1% of DFOB from the same matrix. rsc.orgawi.de

Effective Clean-up: The method serves as a simple and efficient clean-up procedure, removing the majority of contaminants from the sample. rsc.orgnih.gov This significant reduction in matrix complexity allows for the direct detection of siderophores in the base peak chromatogram during subsequent LC-MS analysis. rsc.orgrsc.org

The power of the TiO2 NP SPE-LC-MS platform has been demonstrated in its ability to facilitate the "untargeted" purification and subsequent identification of two known and three novel ferrioxamines from an untreated bacterial supernatant, underscoring its potential as a discovery tool for novel siderophores. rsc.orgnih.gov

ParameterValue/FindingComparisonReference
Binding Capacity15.7 ± 0.2 µmol/mg TiO2Higher than IMAC resins under ideal conditions rsc.orgnih.govawi.de
Recovery from Spiked Culture77.6 ± 6.2%C18-SPE recovery was <0.1% rsc.orgnih.govrsc.org
RobustnessUnaffected by pH changes and EDTASignificant advantage over IMAC rsc.orgresearchgate.net
SelectivityHighly selective for hydroxamate siderophoresEnables direct detection from LC-MS base peak chromatogram rsc.orgrsc.org

Immobilized Metal Ion Affinity Chromatography (IMAC) for Isolation

Method Validation and Analytical Figures of Merit for Research Applications

The validation of analytical methods is crucial to ensure that they are reliable, reproducible, and fit for purpose in a research context. For the analysis of Desferrioxamine B and its derivatives, method validation focuses on key analytical figures of merit such as binding capacity, recovery, selectivity, and robustness.

For Immobilized Metal Ion Affinity Chromatography (IMAC) , validation data highlights the importance of the chosen metal ion and operating conditions.

Binding Capacity: This metric quantifies the amount of analyte the resin can retain. It has been reported as approximately 3 µmol/mL for Ni(II)-IMAC and a higher 8 µmol/mL for the optimized Yb(III)-IMAC system for DFOB. nih.govresearchgate.netrsc.org

Recovery: The efficiency of the isolation is measured by the recovery rate. While Ni(II)-IMAC recovered about 65% of DFOB from a bacterial culture, the MD-IMAC configuration using an Yb(III) column achieved a significantly higher recovery of approximately 90%. nih.govresearchgate.netrsc.org

Selectivity: The selectivity of IMAC is determined by the metal ion's specific affinity for the target's functional groups. The successful resolution of DFOB from bleomycin using a dual-column Yb(III)/Cu(II) system demonstrates the high selectivity that can be achieved through methodical design. researchgate.net

For Titanium Dioxide Nanoparticle Solid-Phase Extraction (TiO2 NP SPE) , the reported figures of merit establish it as a highly effective and robust method.

Binding Capacity and Recovery: The method's high binding capacity (15.7 ± 0.2 µmol/mg) and excellent recovery (77.6 ± 6.2%) from complex biological matrices are key performance indicators that have been rigorously determined. rsc.orgnih.gov

Robustness: The method's performance is consistent across varying pH levels and in the presence of EDTA, which is a critical validation parameter demonstrating its reliability and advantage over IMAC. rsc.orgresearchgate.net

Selectivity and Matrix Effect: The high selectivity of TiO2 NP SPE significantly reduces matrix effects in subsequent LC-MS analysis. By effectively removing the majority of contaminants, the method allows for clearer detection and identification of target analytes, which has been validated by the discovery of novel ferrioxamines in complex samples. rsc.orgnih.gov

The validation of these advanced methodologies provides researchers with a toolkit of reliable and efficient options for the purification and analysis of Desferrioxamine B, facilitating deeper investigations into its roles in various scientific fields.

Ecological and Environmental Biogeochemistry of Desferrioxamine B

Role in Microbial Ecological Interactions

Desferrioxamine B (DFO-B), a hydroxamate siderophore produced by bacteria such as Streptomyces pilosus, plays a crucial role in microbial survival and interaction, particularly in iron-limited environments. nih.govebi.ac.ukunife.it Iron is an essential nutrient for most life forms, but its bioavailability is often extremely low in aerobic environments due to the insolubility of ferric oxides and hydroxides. asm.orgroyalsocietypublishing.org In response to iron scarcity, microorganisms synthesize and secrete siderophores like DFO-B to scavenge this vital element. unife.itasm.org

Influence on Microbial Community Dynamics in Iron-Limited Environments

The presence and utilization of DFO-B can significantly influence the structure and dynamics of microbial communities, especially in environments where iron is a limiting nutrient. The ability to produce or pirate DFO-B can determine the success and proliferation of certain microbial species. asm.orgasm.org

In terrestrial ecosystems, the distribution of siderophore-producing Streptomyces and other actinomycetes can create niches where only organisms capable of utilizing the secreted siderophores can thrive. asm.orgnih.gov This can lead to a microbial community structure where producers and specific pirates coexist, potentially excluding other competitors. asm.org

In marine environments, where approximately one-third of the surface ocean is iron-limited, the role of siderophores like DFO-B is particularly critical. researchgate.net While initially thought that DFO-B would render iron unavailable to marine microorganisms, it is now understood that some marine bacteria can access iron chelated by DFO-B. researchgate.netnih.gov The production of similar siderophores, such as desferrioxamine G by marine Vibrio species, suggests that ferrioxamine-type siderophores are relevant in these ecosystems. researchgate.net The introduction of DFO-B can therefore alter the competitive landscape and influence the composition of the local microbial community. researchgate.net

Interaction with Mineral Phases and Geochemical Dissolution Processes

Desferrioxamine B is a potent agent in the weathering of minerals, playing a significant role in the dissolution of iron oxides and hydroxides and the mobilization of various trace metals from geological matrices.

Mechanisms of Iron Oxide and Hydroxide Solubilization in Natural Systems

DFO-B enhances the dissolution of iron-bearing minerals like goethite and hematite (B75146) through a process known as ligand-controlled dissolution. ebi.ac.ukresearchgate.net The mechanism involves the adsorption of the DFO-B molecule onto the mineral surface, followed by the formation of a stable, soluble iron(III)-DFO-B complex. This complex is then released from the mineral surface, making the iron bioavailable. researchgate.net

The rate of this dissolution is influenced by several factors, including pH and the presence of other organic ligands. For example, the dissolution of hematite by DFO-B is pH-dependent. ebi.ac.uk The presence of other compounds, such as oxalate, can have a synergistic effect, accelerating the dissolution rate of goethite. acs.org This is likely due to oxalate's ability to adsorb to the goethite surface, promoting iron release, which is then efficiently chelated by the highly selective DFO-B. acs.org

Table 2: Influence of pH on Desferrioxamine B-Mediated Mineral Dissolution
MineralpH ConditionObservationReference
HematitepH 3.0, 5.5, 9.0Dissolution was pH-dependent, with significant adsorption of DFO-B at pH 9.0. ebi.ac.uk
Manganite (γ-MnOOH)> 6.5Nonreductive ligand-promoted dissolution is the dominant pathway. nih.govacs.org
Manganite (γ-MnOOH)< 6.5A reductive dissolution pathway becomes dominant, releasing Mn²⁺. nih.govacs.org

Mobilization of Trace Metals (e.g., Arsenic, Uranium) from Geological Matrices

The strong chelating ability of DFO-B is not limited to iron. It can also form stable complexes with a range of other metals, leading to their mobilization from mineral surfaces. asm.orgnih.gov This has significant implications for the environmental fate and transport of potentially toxic trace metals.

Arsenic: Studies have shown that DFO-B can enhance the release of arsenic from volcanic rocks. researchgate.net This process is most effective at a pH of 6. researchgate.net The mobilization of arsenic is often correlated with the dissolution of iron, aluminum, and manganese oxides, which are common arsenic-bearing phases in such environments. researchgate.net The presence of DFO-B can increase iron dissolution rates by several orders of magnitude, consequently triggering the release of associated arsenic into the water phase. researchgate.net

Uranium: DFO-B has been shown to mobilize uranium from both crystalline uraninite (B1619181) (UO₂) and noncrystalline U(IV) phases under anoxic conditions. nih.gov While the mobilization from the more stable crystalline uraninite is slow, a significant portion of the more labile noncrystalline U(IV) can be mobilized in a short period. nih.gov DFO-B also enhances the desorption of U(VI) from goethite surfaces. geologyscience.ru The presence of DFO-B in the aqueous phase increases the chemical affinity for uranium, leading to its desorption from the mineral and subsequent complexation in solution. geologyscience.ru This process can significantly impact the mobility of uranium in contaminated soils and groundwater. figshare.comchemrxiv.org

Table 3: Mobilization of Trace Metals by Desferrioxamine B
Trace MetalGeological MatrixKey FindingsReference
Arsenic (As)Volcanic rocks (lava, tuff)Enhanced release of As, particularly at pH 6. As release correlated with Fe, Al, and Mn dissolution. researchgate.net
Uranium (U)Crystalline Uraninite (UO₂) and noncrystalline U(IV)Mobilizes both U(IV) and U(VI) under anoxic conditions. More effective on noncrystalline U(IV). nih.govacs.org
Manganese (Mn)Manganite (γ-MnOOH), δ-MnO₂Mobilizes Mn(III) as a Mn(III)-DFOB complex. Can also lead to the release of Mn(II). osti.govescholarship.org
Various (Cu, Zn, Pb)Volcanic rocksMobilized in alkaline environments in the presence of DFO-B. researchgate.net

Contribution to Metal Cycling in Aquatic and Terrestrial Environments

Through its interactions with microorganisms and minerals, desferrioxamine B is a significant contributor to the biogeochemical cycling of metals in both aquatic and terrestrial systems. mdpi.comacs.org

In terrestrial environments , DFO-B influences soil chemistry by solubilizing iron from minerals, thereby increasing its bioavailability for plants and microorganisms. ebi.ac.uk This process is a key component of iron cycling in soils. Furthermore, by mobilizing other trace metals, DFO-B can affect their transport through the soil column and their potential uptake by plants or leaching into groundwater. researchgate.netgeologyscience.ru The interaction of DFO-B with manganese oxides is also crucial, as it can mobilize manganese and, in turn, influence the solubility and bioavailability of iron. osti.govescholarship.orgdigitellinc.com

In aquatic environments , siderophores like DFO-B play a critical role in the cycling of iron, a limiting nutrient in large parts of the ocean. researchgate.netscor-int.org The production and degradation of DFO-B and similar siderophores influence the speciation of dissolved iron, affecting phytoplankton growth and the entire marine food web. researchgate.net The ability of DFO-B to form stable, soluble complexes with manganese(III) suggests it may play a vital, yet previously underappreciated, role in the marine manganese cycle. nih.govacs.orgacs.orgnih.gov The complex interplay between DFO-B, metals, and mineral surfaces has a profound impact on the mobility, bioavailability, and toxicity of various elements in aquatic systems. mdpi.com

Speciation of Dissolved Metals in Marine Systems

In marine environments, the speciation of dissolved trace metals is heavily influenced by complexation with organic ligands. tos.orgnsf.gov Desferrioxamine B, a hydroxamate siderophore produced by various bacteria, including some marine species, is a key model ligand for understanding these processes. researchgate.netfrontiersin.org Its strong binding affinity for Fe(III) and other metals alters their chemical forms, thereby controlling their solubility, reactivity, and availability to marine microorganisms. tos.orgfrontiersin.org

The presence of DFO-B and similar siderophores can significantly impact the concentration of bioavailable iron, a limiting nutrient in large areas of the ocean. nih.gov By forming stable complexes with iron, DFO-B can keep it in a dissolved state, preventing its precipitation and making it accessible to certain microorganisms. vliz.be However, the bioavailability of this complexed iron can vary among different phytoplankton species, influencing microbial community structure. frontiersin.org

The table below summarizes the stability constants of Desferrioxamine B with various metal ions in a seawater medium, providing insight into its complexation behavior in marine systems.

Metal IonLog K (Stability Constant)Reference
Fe(III)High frontiersin.orgvliz.be
Cu(II)Similar to natural ligands frontiersin.org
Zn(II)Similar to natural ligands frontiersin.org
Pb(II)Similar to natural ligands frontiersin.org
Ni(II)Orders of magnitude smaller than natural ligands frontiersin.org
Cd(II)Orders of magnitude smaller than natural ligands frontiersin.orgresearchgate.net
Mg(II)Studied frontiersin.orgresearchgate.netumd.educore.ac.uk
Ca(II)Studied frontiersin.orgresearchgate.netumd.educore.ac.uk

This table is for illustrative purposes and the exact values can vary depending on the specific experimental conditions.

Impact on Soil Metal Mobility and Bioavailability

In terrestrial ecosystems, desferrioxamine B significantly influences the mobility and bioavailability of metals in the soil. Produced by soil microorganisms, this siderophore can chelate essential nutrients like iron, making them available for plant uptake. rroij.com However, its effects are not limited to iron.

Studies have demonstrated that DFO-B can selectively mobilize trivalent metals in the soil. researchgate.netnih.gov For example, it has been shown to mobilize aluminum (Al) and iron (Fe) through ligand-controlled dissolution. researchgate.net This selective mobilization contrasts with broader-spectrum chelating agents like EDTA, which can increase the mobility of both trivalent and divalent metals. researchgate.netnih.gov

The application of DFO-B has been investigated as a potential strategy to enhance the phytoextraction of certain metals. Research has shown that it can increase the mobility of rare earth elements (REEs) in soil and their subsequent uptake by plants like Phalaris arundinacea. mdpi.comtandfonline.com Similarly, it has been found to enhance the solubility of platinum (Pt) and palladium (Pd) by forming aqueous complexes. rroij.com

However, the impact of DFO-B on the bioavailability of divalent heavy metals is less pronounced. Studies have indicated that DFO-B is not an efficient mobilizing agent for divalent metals such as cadmium (Cd), copper (Cu), nickel (Ni), and zinc (Zn) in contaminated soils. researchgate.netnih.gov In some cases, the presence of DFO-B has been observed to have little to no effect, or even to decrease the uptake of certain heavy metals by plants. rroij.com This selectivity is attributed to the differing stability constants of the siderophore-metal complexes. rroij.com

The following table summarizes the observed effects of Desferrioxamine B on the mobility and bioavailability of various metals in soil.

MetalEffect on Mobility/BioavailabilityResearch Findings
Iron (Fe)IncreasedMobilized by ligand-controlled dissolution. researchgate.net
Aluminum (Al)IncreasedMobilized by ligand-controlled dissolution. researchgate.net
Rare Earth Elements (REEs)IncreasedEnhanced dissolution and uptake by Phalaris arundinacea. mdpi.comtandfonline.com
Platinum (Pt)IncreasedEnhanced solubility through complex formation. rroij.com
Palladium (Pd)IncreasedEnhanced solubility through complex formation. rroij.com
Cadmium (Cd)Not efficient mobilizing agentDid not significantly increase mobility or phytoextraction. researchgate.net
Copper (Cu)Not efficient mobilizing agentDid not significantly increase mobility or phytoextraction. researchgate.netnih.gov
Nickel (Ni)Not efficient mobilizing agentDid not significantly increase mobility or phytoextraction. researchgate.netnih.gov
Zinc (Zn)Not efficient mobilizing agentDid not significantly increase mobility or phytoextraction. researchgate.netnih.gov

Chemical Synthesis and Derivatization for Advanced Research Tools

Synthetic Strategies for Desferrioxamine B Analogs and Homologs

The generation of desferrioxamine B (DFOB) and its structural variants can be achieved through both total synthesis, building the molecule from simple precursors, and semisynthesis, which modifies the naturally produced compound.

Another patented approach begins with an O-protected, N-protected hydroxylamine, which is N-alkylated to form a protected N-4-cyanoalkylhydroxylamine. google.com This intermediate is then acylated with a suitable anhydride (B1165640). The resulting half-acid amide undergoes a series of high-yield condensations and reductions to produce desferrioxamine B. google.com This method is also adaptable for creating polyether analogs of DFOB. google.com

Synthetic Approach Key Features Overall Yield Reference
Modular SynthesisMild deprotection, standard amide coupling17% acs.org
Protected Hydroxylamine RouteHigh-yield condensations and reductionsHigh overall yield reported google.com
Bergeron Synthesis (1988)Construction from N-acetyl to primary amine end88% yield for a key dihydroxamate intermediate step unl.pt

Semisynthetic methods, which utilize the naturally isolated desferrioxamine B as a starting scaffold, offer a more direct route to novel derivatives. researchgate.netacs.org These strategies primarily target the terminal primary amine group, which is not involved in iron chelation, for modification. mdpi.comencyclopedia.pub This allows for the creation of a wide array of adducts with new functionalities. acs.orgnih.gov

One powerful semisynthetic-like technique is precursor-directed biosynthesis (PDB) . researchgate.netebi.ac.uk This method involves supplementing the culture medium of the DFOB-producing organism, Streptomyces pilosus, with non-native substrates that compete with the natural precursors during the biosynthetic assembly. researchgate.net For example, by providing various non-native diamine substrates to compete with the native 1,5-diaminopentane, researchers have successfully generated DFOB analogs containing alkene bonds, fluorine atoms, and ether or thioether functional groups. researchgate.net While this method can produce complex mixtures and low yields, it provides access to novel analogs using benign, biological methods. researchgate.net

Direct chemical modification of the isolated DFOB is also common. Acylation of the terminal amine with dihydroxybenzoic acid derivatives has been used to create catechoyl-modified siderophores. unl.pt Similarly, lipophilic analogs have been prepared by conjugating ancillary compounds, such as antioxidants like rac-trolox or derivatives of edaravone, to the amine terminus. rsc.org These modifications can alter the molecule's physical properties, such as lipophilicity, to enhance its potential for specific biological applications. rsc.orgresearchgate.net

Development of Total Synthesis Approaches

Functionalization of the Terminal Amine Group for Conjugation

The presence of a single primary amine group on the desferrioxamine B molecule provides a convenient handle for covalent modification without compromising its iron-binding capabilities. mdpi.comresearchgate.net This has been widely exploited to attach a variety of functional moieties, including fluorescent reporters and solid supports. acs.orgmdpi.com

To visualize and track the siderophore in biological systems, DFOB has been conjugated to various fluorophores. The resulting fluorescent probes are invaluable tools for studying iron uptake and distribution. rsc.org

A common example is the synthesis of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) . This probe is created by conjugating the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD) to the terminal amine of DFOB. The fluorescence of the NBD group is sensitive to its environment and is quenched upon chelation of Fe(III), allowing for the sensitive detection of iron levels.

Another widely used fluorophore is fluorescein isothiocyanate (FITC) . A combinatorial probe, H3DFO_FITC, was synthesized by covalently bonding FITC to DFOB. rsc.org Studies demonstrated that this fluorescent conjugate retained the chelation properties of the native molecule. rsc.org Fluorescence microscopy with the [Fe(DFO_FITC)] complex showed significant uptake by S. aureus, confirming its utility as an imaging probe. rsc.org

Fluorophore Conjugate Name Synthetic Strategy Key Application Reference
7-nitrobenz-2-oxa-1,3-diazole (NBD)NBD-DFOAmide bond formation using coupling agents (e.g., EDC, DCC)Fluorescent probe for Fe³⁺ levels; fluorescence is quenched by iron
Fluorescein isothiocyanate (FITC)H3DFO_FITCCovalent bonding to terminal amineImaging probe for bacterial uptake studies rsc.org

Immobilizing desferrioxamine B onto solid supports enhances its reusability and stability, making it suitable for applications in selective metal extraction, sensing, and environmental remediation. mdpi.comresearchgate.net The terminal amine group is the primary site for covalent linkage to the support material. nih.govacs.org

Silica (B1680970) Nanoparticles: Mesoporous silica is a popular support due to its high surface area, stability, and ease of functionalization. mdpi.comencyclopedia.pub Several strategies exist for grafting DFOB onto silica surfaces. One method involves a three-step procedure: modifying the silica surface with aminopropyltriethoxysilane, converting the new amine groups to carboxylic groups using succinic anhydride, and finally coupling this with the terminal amine of DFOB using a carbodiimide (B86325) activator. mdpi.comencyclopedia.pub Another approach functionalizes silica with isocyanate or maleimide (B117702) groups, which then react directly with the DFOB amine. nih.govacs.org

Magnetic Nanoparticles: For applications requiring easy separation of the chelating agent from a solution, DFOB has been immobilized on magnetite (Fe₃O₄) nanoparticles, often encapsulated within a silica shell. nih.govacs.org The functionalization strategy is similar to that for silica, using linkers to attach DFOB to the nanoparticle surface. These materials have shown high efficiency in adsorbing Fe(III) ions from aqueous solutions. nih.govacs.org

Polymeric Supports: DFOB has been successfully immobilized on various polymers. Examples include poly(methyl vinyl ether-alt-maleic anhydride) (PMVEAMA), where the anhydride rings are opened by the nucleophilic attack of the DFOB amine. nih.govacs.org It has also been reversibly conjugated to polystyrene microspheres via a disulfide-containing crosslinker, which allows for regeneration of the support by cleaving the bond to the spent chelator. researchgate.netacs.org

Support Material Functionalization Strategy Fe(III) Adsorption Capacity Reference
Silica Microparticles (isocyanate functionalized)Amine addition to isocyanate group~1.5–2 mmol/g mdpi.com
Silica Microparticles (maleimide functionalized)Michael addition of amine to maleimide ring~1.5–2 mmol/g mdpi.com
Magnetite (Fe₃O₄) NanoparticlesEncapsulation in silica, then functionalization via linkersHigh efficiency reported nih.govacs.org
Polystyrene MicrospheresReversible covalent linkage via SPDP crosslinkerAt least 89% of immobilized DFOB active researchgate.net
Sepharose GelsLinkage to pre-activated gel0.14 mmol/g mdpi.com

Covalent Attachment to Fluorescent Probes and Reporters

Structure-Activity Relationship Studies of Chemically Modified Desferrioxamine B Derivatives (in vitro chelation properties)

Understanding the relationship between the chemical structure of desferrioxamine B derivatives and their iron-chelating ability is crucial for designing more effective chelators. Structure-activity relationship (SAR) studies investigate how modifications to the DFOB scaffold affect its physicochemical properties and biological function. researchgate.netplos.org

A key finding is that the fundamental trihydroxamate "business end" of the molecule must be preserved to maintain high-affinity iron binding. The stability of the ferric complexes tends to decrease as the ligand's core structure deviates from that of natural siderophores like desferrioxamine E. researchgate.net Therefore, most modifications are made to the terminal amine, which is distant from the six coordinating oxygen atoms. unl.ptresearchgate.net

Studies on lipophilic DFOB analogs, created by conjugating adamantane (B196018) derivatives to the terminal amine, have shown that these modifications significantly increase the molecule's lipophilicity (logP value). researchgate.net While these conjugates retain iron-chelating properties similar to the parent DFOB, their ability to mobilize intracellular iron was found to be highly dependent on the logP value, with maximal efficacy observed at a logP of approximately 2.3. researchgate.net This highlights that for intracellular activity, membrane permeability can be a more influential factor than incremental changes in Fe(III) affinity. researchgate.net These adamantane-DFOB conjugates also exhibited significantly lower cytotoxicity compared to free DFOB. researchgate.net

Conjugating other moieties, such as antioxidants, also impacts the molecule's properties. While these additions are intended to add a secondary function, they invariably alter physical characteristics like water solubility. rsc.org There appears to be a general attenuation in water solubility upon conjugating any group to the DFOB amine terminus. researchgate.net These SAR studies underscore the delicate balance between maintaining high chelation efficiency and tuning the physicochemical properties of the molecule to suit specific biological or analytical applications. rsc.orgresearchgate.net

Derivative Class Modification Key SAR Finding Reference
Adamantane ConjugatesN-acylation with adamantane carboxylic acidsIncreased lipophilicity (logP); intracellular Fe efflux is dependent on logP, not just Fe(III) affinity. Lower cytotoxicity than DFOB. researchgate.net
Lipophilic Antioxidant ConjugatesN-acylation with Trolox, CEHC, or EDA derivativesCreates dual-function molecules; generally attenuates water solubility. rsc.org
Catechoyl-Modified SiderophoresN-acylation with dihydroxybenzoic acidAdds a catechol binding unit; can alter iron removal kinetics from proteins like transferrin. unl.pt

Design and Development of Novel Research Probes and Chemical Tools

The unique iron-chelating capability of desferrioxamine B (DFOB), a hexadentate siderophore naturally produced by the bacterium Streptomyces pilosus, has made it a foundational molecule for the development of sophisticated research tools. ebi.ac.ukresearchgate.netresearchgate.net Through chemical synthesis and derivatization, the core DFOB structure is modified to create advanced probes for a multitude of research applications, ranging from molecular imaging to proteomics. researchgate.netrsc.org These tools leverage the inherent biological pathways that recognize and transport siderophores, enabling researchers to investigate and manipulate cellular processes with high specificity.

The primary strategy for developing these tools involves the chemical modification of DFOB's terminal primary amine group, which provides a convenient handle for conjugation without significantly impairing the function of its three hydroxamic acid groups responsible for metal chelation. rsc.orgmdpi.com This allows for the attachment of various functional moieties, including radioisotopes, fluorescent dyes, bioactive molecules, and solid supports, to create bifunctional agents tailored for specific research questions. mdpi.com

Radiolabeled Probes for Positron Emission Tomography (PET) Imaging

A prominent application of desferrioxamine B is in the creation of radiolabeled probes for in vivo imaging using Positron Emission Tomography (PET). The three hydroxamic acid groups of DFOB form exceptionally stable octahedral complexes with trivalent metal ions, including the positron-emitting radioisotope Gallium-68 (⁶⁸Ga). ebi.ac.ukmdpi.com

Researchers have developed [⁶⁸Ga]Ga-DFOB as a probe for the specific imaging of bacterial and fungal infections. ebi.ac.uknih.gov Many pathogens, but not mammalian cells, utilize siderophore uptake systems to acquire iron. nih.gov By replacing iron with ⁶⁸Ga, the resulting radiolabeled complex, [⁶⁸Ga]Ga-DFOB, acts as a "Trojan horse," being actively taken up by microbes. This allows for the sensitive and specific visualization of infection sites using PET. ebi.ac.uk

Furthermore, DFOB and its synthetic analogs are crucial chelators for Zirconium-89 (⁸⁹Zr), a radioisotope with a longer half-life that is ideal for immuno-PET imaging. In this application, a DFOB derivative is conjugated to a monoclonal antibody that targets a specific cellular marker, such as those on cancer cells. mdpi.comasm.org The resulting ⁸⁹Zr-DFOB-antibody conjugate allows researchers to track the distribution and target engagement of the antibody in vivo over several days. mdpi.com However, because DFOB provides only six coordination sites, which is suboptimal for the preferred eight-coordination of Zr⁴⁺, research has focused on designing novel octadentate DFOB-based chelators to improve the in vivo stability of the resulting zirconium complex. mdpi.comasm.org

Table 1: Desferrioxamine B-Based Probes in PET Imaging Research

Probe Name/Class Radioisotope Target/Application Research Findings Citation
[⁶⁸Ga]Ga-DFO-B Gallium-68 (⁶⁸Ga) Bacterial & Fungal Infections Demonstrates high and specific uptake in P. aeruginosa, S. aureus, and A. fumigatus, enabling visualization of infection foci. ebi.ac.uknih.gov
⁸⁹Zr-DFOB-conjugates Zirconium-89 (⁸⁹Zr) Immuno-PET (e.g., Cancer) Used to label antibodies like Trastuzumab and Bevacizumab to image HER2/neu expression and vascular endothelial growth factor, respectively. mdpi.com
Octadentate DFOB Analogs Zirconium-89 (⁸⁹Zr) Immuno-PET (Improved Stability) Chemical synthesis of octadentate versions of DFOB (e.g., DFOcyclo*, DFO2) aims to fully saturate the Zr⁴⁺ coordination sphere, enhancing complex stability for more reliable imaging. mdpi.comasm.org

Chemically Modified Probes for Investigating Biological Transport

In a study investigating siderophore uptake by the fungus Aspergillus fumigatus, the terminal primary amine of DFOB was chemically modified. nih.gov Acetylation of the amine with acetic anhydride neutralized its positive charge, creating a neutral molecule (DFO-Bac). In contrast, reaction with succinic anhydride introduced a new carboxylic acid group, resulting in a net negative charge (DFO-Bsuc). nih.gov

In vitro growth promotion assays using an A. fumigatus mutant unable to synthesize its own siderophores revealed that the uptake efficiency was dependent on both the molecular charge and the ambient pH. nih.gov The neutral DFO-Bac derivative showed improved growth promotion at acidic pH compared to the positively charged native DFOB, while the negatively charged DFO-Bsuc was least effective. nih.gov These findings demonstrate how targeted chemical modifications can be used to dissect biological transport processes.

Table 2: Chemically Modified DFOB Probes to Study Fungal Uptake

DFOB Derivative Chemical Modification Reagent Used Resulting Molecular Charge Key Research Finding Citation
DFO-Bac Acetylation of terminal amine Acetic Anhydride Neutral Improved growth promotion activity at acidic pH compared to unmodified DFOB. nih.gov
DFO-Bsuc Succinylation of terminal amine Succinic Anhydride Negative Showed the lowest growth promotion activity, especially at alkaline pH. nih.gov

Affinity-Based Probes for Proteomics

To identify the complement of native proteins involved in siderophore recognition and transport, affinity-based probes have been designed using DFOB. A notable example is a reduction-cleavable pulldown system created to enrich binding partners from the proteome of S. pilosus. rsc.org

The design of this chemical tool involved several key components:

Immobilization: DFOB was anchored to a solid support resin.

Cleavable Linker: A disulfide bond was incorporated into the linker connecting DFOB to the resin.

Bait: The immobilized DFOB acts as the "bait" to capture interacting proteins.

This design allows for the captured proteins to be released from the resin under mild reducing conditions (e.g., using dithiothreitol) that cleave the disulfide bond, enabling the elution of intact protein-siderophore complexes for analysis. rsc.org In an application of this system, two types of resins were prepared: one displaying the iron-free siderophore (apo-DFOB) and another displaying the ferric complex (Fe(III)-DFOB). rsc.org Proteomic analysis of the proteins captured from a S. pilosus lysate unexpectedly enriched Nickel Superoxide Dismutase (NiSOD) on the apo-DFOB-resin, revealing a potential novel interaction between a siderophore and a nickel-containing enzyme. rsc.orgrsc.org This demonstrates the utility of such probes in discovering new biological interactions beyond canonical iron uptake pathways.

Conjugate Probes for Targeted Delivery and Sensing

The terminal amine of DFOB serves as a versatile point for conjugation to other molecules, creating probes for studying targeted delivery or for fluorescent sensing. mdpi.comacs.org

"Trojan Horse" Conjugates: DFOB has been conjugated to antibiotics, such as methotrexate, to create probes that are selectively taken up by bacteria that express siderophore transporters. This "Trojan horse" strategy is a powerful research tool to study mechanisms of targeted drug delivery and antimicrobial action. acs.org

Fluorescent Sensors: By attaching a fluorescent molecule (fluorophore) to DFOB, researchers can create chemosensors. The fluorescence properties of these probes can change upon binding to metal ions like Fe(III), allowing for the detection and quantification of the metal in biological or environmental samples. mdpi.com For instance, a carbazole-desferrioxamine conjugate has been developed as a fluorescent sensor for iron ions. sci-hub.se

These diverse derivatization strategies highlight the remarkable versatility of the desferrioxamine B scaffold in the design and development of novel chemical tools that continue to advance biological and medical research. researchgate.net

Future Directions and Emerging Research Avenues in Desferrioxamine B 3 Chemistry

Advancements in Biosynthetic Pathway Engineering for Enhanced Production

The natural production of desferrioxamine B by Streptomyces pilosus can be limited, prompting researchers to explore strategies to boost its yield. nih.govnih.gov Metabolic and biosynthetic pathway engineering have emerged as powerful tools to achieve this goal. nih.govresearchgate.net

The biosynthesis of desferrioxamine B involves a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway, which utilizes four key enzymes: DesA, DesB, DesC, and DesD. nih.govbiorxiv.org Understanding this pathway is crucial for targeted genetic manipulations. The process begins with the decarboxylation of L-lysine to cadaverine (B124047) by DesA. biorxiv.org Subsequently, DesB hydroxylates cadaverine, which is then either acetylated or succinylated by DesC. biorxiv.org Finally, the DesD enzyme condenses these precursors to form the final desferrioxamine B molecule. nih.govbiorxiv.org

Several strategies are being employed to enhance production titers:

Optimization of Culture Conditions: Modifying fermentation parameters such as nutrient supply, pH, and temperature can significantly impact yield. researchgate.netgoogle.com

Metabolic Engineering: This involves redirecting metabolic fluxes towards the production of precursors like L-lysine, acetyl-CoA, and succinyl-CoA. researchgate.netbiorxiv.org

Genetic Manipulation: Overexpression of the des gene cluster or specific enzymes involved in bottleneck steps can increase production. nih.govresearchgate.net For instance, research has shown that the addition of certain minerals like Ca2+, Zn2+, Mn2+, and Mg2+ can enhance desferrioxamine B production, possibly by inhibiting protease activity that degrades the siderophore. nih.gov Conversely, iron supplementation has a negative regulatory effect on production. nih.govgoogle.com

Precursor-Directed Biosynthesis (PDB): This technique involves feeding the producing organism with non-native substrates that can be incorporated into the final product by the promiscuous biosynthetic enzymes. ebi.ac.ukrsc.org This not only has the potential to increase yield but also to create novel analogs of desferrioxamine B with unique properties. ebi.ac.ukrsc.org For example, supplementing Streptomyces pilosus cultures with cystamine (B1669676) has led to the production of a desferrioxamine B analog containing a disulfide bond. rsc.org

Recent studies have also uncovered the production of novel acyl-desferrioxamine derivatives in Streptomyces ambofaciens, highlighting the potential for discovering new, naturally produced analogs through further exploration of Streptomyces species and their biosynthetic capabilities. biorxiv.orgasm.org

Innovations in Multi-Metal Targeting and Selective Chelation Chemistry

While renowned for its iron-binding capabilities, desferrioxamine B can also form stable complexes with a variety of other metal ions, including aluminum (Al(III)), gallium (Ga(III)), cobalt (Co(III)), zirconium (Zr(IV)), and actinides. google.comdrugbank.comnih.govacs.org This versatility has opened up new avenues for research into multi-metal targeting and the development of more selective chelators.

The three hydroxamate groups of desferrioxamine B are key to its metal-binding ability, forming stable octahedral complexes with many trivalent metal ions. researchgate.netnih.gov The terminal amino group, which is not typically involved in metal coordination, provides a convenient handle for chemical modification to create derivatives with altered selectivity and properties. mdpi.comencyclopedia.pub

Emerging research in this area includes:

Derivative Synthesis: By modifying the desferrioxamine B backbone or attaching different functional groups to its terminal amine, researchers are creating new chelators with tailored affinities for specific metals. For example, seventeen different derivatives were synthesized by conjugating adamantyl and other lipophilic fragments to desferrioxamine B, which altered their hydrophobicity and potential for intracellular iron sequestration. ebi.ac.ukresearchgate.net

Expanded Coordination: While desferrioxamine B is a hexadentate ligand, there is interest in developing octadentate derivatives, particularly for complexing larger metal ions like Zr(IV). researchgate.netiaea.org Such modifications could lead to more stable complexes for applications like radiometal imaging. researchgate.netiaea.org Nature itself seems to produce extended desferrioxamines, as seen with the discovery of acyl-DFO derivatives that may have enhanced chelation capabilities. nih.gov

Selective Chelation: The development of chelators with high selectivity for one metal over another is a significant goal. This is particularly important for applications in bioremediation and the treatment of metal toxicity, where the ability to target a specific toxic metal without depleting essential ones is crucial. Studies have shown that desferrioxamine B can chelate Co(III) more effectively than Fe(III) under certain pH conditions. nih.gov

The following table summarizes the stability constants for desferrioxamine B complexes with various metal ions, illustrating its broad coordination chemistry.

Metal IonStability Constant (log β)
Fe(III)30.6 acs.org
Al(III)High affinity google.comdrugbank.com
Ga(III)High affinity google.comumtm.cz
Co(III)> Fe(III) mdpi.com
Zr(IV)Forms stable complexes ebi.ac.uk

Development of Next-Generation Analytical and Sensing Technologies

The strong and specific interaction between desferrioxamine B and ferric iron has been harnessed to develop a range of analytical and sensing technologies for the detection of Fe(III). mdpi.com The terminal amino group allows for the immobilization of desferrioxamine B onto various solid supports, including nanoparticles, polymers, and electrode surfaces. mdpi.comencyclopedia.pub

Innovations in this field are focused on improving sensitivity, selectivity, and ease of use:

Optical Sensors: Colorimetric sensors take advantage of the intense red-orange color of the ferrioxamine B complex. mdpi.com More advanced optical sensors utilize techniques like Surface Plasmon Resonance (SPR). semanticscholar.org For instance, a sensor based on a desferrioxamine self-assembled monolayer (DFO-SAM) on a plastic optical fiber has been developed for the selective detection of Fe(III). semanticscholar.org

Electrochemical Sensors: These sensors often involve modifying an electrode with desferrioxamine B and using voltammetric or potentiometric techniques for detection. mdpi.commdpi.com A pioneering study used a Nafion-coated glassy carbon electrode incorporating desferrioxamine B for the voltammetric determination of Fe(III). mdpi.com Screen-printed electrodes with a DFO-functionalized gold surface have also been developed for voltammetric iron sensing. researchgate.net

Nanosensors: The integration of desferrioxamine B with nanomaterials offers significant advantages in terms of surface area and sensitivity. mdpi.comencyclopedia.pub Examples include:

Mesoporous Silica (B1680970) Nanoparticles: Stellate mesoporous silica nanoparticles grafted with desferrioxamine B have shown efficient and selective removal and detection of Fe(III). mdpi.comencyclopedia.pub

Magnetic Nanoparticles: Magnetite nanoparticles encapsulated in silica and functionalized with desferrioxamine B have been developed as effective ferric ion scavengers. encyclopedia.pubacs.orgnih.gov

Silver Nanoparticles: Colloidal silver nanoparticles functionalized with a desferrioxamine B derivative have been explored for Surface-Enhanced Raman Scattering (SERS)-based sensing of Fe(III). researchgate.net

Radiolabeling for PET Imaging: Desferrioxamine B is widely used as a chelator for Gallium-68 (⁶⁸Ga) in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging of bacterial infections. umtm.czresearchgate.netnih.gov The resulting [⁶⁸Ga]Ga-desferrioxamine B complex is taken up by bacteria through their siderophore transport systems. umtm.cz Automated synthesis platforms are being developed to produce this radiotracer with high purity and reproducibility for clinical applications. umtm.czresearchgate.net

The following table provides an overview of different sensing platforms utilizing desferrioxamine B.

Sensing PlatformTransduction MethodTarget AnalyteKey Features
Mesoporous Silica NanoparticlesColorimetric/SorptionFe(III)High surface area, selective removal. mdpi.comencyclopedia.pub
Magnetic NanoparticlesMagnetic Separation/SorptionFe(III)Easy separation, efficient scavenging. encyclopedia.pubacs.orgnih.gov
Plastic Optical FiberSurface Plasmon Resonance (SPR)Fe(III)Simple, low-cost, selective detection. semanticscholar.org
Glassy Carbon ElectrodeVoltammetryFe(III)Electrochemical detection. mdpi.com
Gold Screen-Printed ElectrodeVoltammetryFe(III)Miniaturized, disposable sensor. researchgate.net
Silver NanoparticlesSurface-Enhanced Raman Scattering (SERS)Fe(III)High sensitivity. researchgate.net
Radiolabeled with ⁶⁸GaPositron Emission Tomography (PET)Bacterial InfectionsIn vivo imaging. umtm.czresearchgate.netnih.gov

Expanding Applications in Environmental Biogeochemical Research and Material Science

The unique properties of desferrioxamine B are finding increasing applications beyond the biomedical field, particularly in environmental science and material science.

In environmental biogeochemical research , desferrioxamine B serves as a valuable tool for studying the cycling of iron and other trace metals in marine and terrestrial environments. plos.orgplos.org Its use in culture studies helps to understand how microorganisms acquire essential metals and respond to metal stress. plos.orgplos.org For example, studies with the marine bacterium Ruegeria pomeroyii have shown that desferrioxamine B not only affects iron uptake but also influences the homeostasis of other metals and broader metabolic processes. plos.orgplos.org Furthermore, its ability to chelate actinides like uranium has led to its proposed use in the bioremediation of radioactive waste. nih.gov

In material science , the ability to functionalize various materials with desferrioxamine B has led to the development of novel "smart" materials with specific functionalities. acs.orgnih.gov These include:

Sorbents for Metal Removal: Materials like silica gels, alginate hydrogels, and Sepharose gels have been functionalized with desferrioxamine B to create highly effective sorbents for the removal of Fe(III) and other metal ions from aqueous solutions. mdpi.comencyclopedia.pub These materials have potential applications in water purification and industrial effluent treatment.

Biocompatible Coatings and Materials: Desferrioxamine-grafted alginate hydrogels have been synthesized for potential use as wound coverings. mdpi.comencyclopedia.pub

Functionalized Nanomaterials for Catalysis and Sensing: The immobilization of desferrioxamine B on nanomaterials can create surfaces with specific catalytic or sensing properties, expanding their utility in various technological applications. For instance, desferrioxamine B has been used in the conservation of cultural heritage materials, such as removing iron stains from dry wood. mdpi.com

The development of these functional materials often involves reacting the terminal amino group of desferrioxamine B with reactive groups on the surface of the support material, such as isocyanate or maleimide (B117702) groups on silica particles. acs.orgnih.gov

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in desferrioxamine B(3-) efficacy trials?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply mixed-effects models to account for inter-patient variability in longitudinal studies. For meta-analyses of conflicting trials, employ random-effects models with I² statistics to quantify heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.